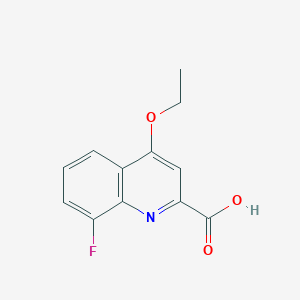

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Overview

Description

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is an aromatic heterocyclic organic compound with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid typically involves the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the ethoxy group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

Carboxylation: The carboxylic acid group can be introduced through carboxylation of the corresponding halide using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline-2,4-dicarboxylic acid.

Reduction: Formation of 4-ethoxy-8-fluoroquinoline-2-methanol.

Substitution: Formation of 4-ethoxy-8-substituted quinoline-2-carboxylic acid derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-ethoxy-8-fluoroquinoline-2-carboxylic acid typically involves multi-step chemical reactions, including the introduction of the ethoxy and fluoro substituents onto the quinolone scaffold. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The compound demonstrated superior activity compared to traditional antibiotics, making it a promising candidate for developing new antibacterial therapies .

Antioxidant Properties

In addition to its antibacterial effects, this compound has shown moderate antioxidant activity in vitro. The radical scavenging ability was assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating its potential role in mitigating oxidative stress-related damage .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins such as DNA gyrase. These studies suggest a favorable binding affinity, which correlates with its observed biological activities .

Therapeutic Applications

The therapeutic applications of this compound extend beyond antibacterial use:

Anticancer Activity

Preliminary studies suggest that quinolone derivatives, including this compound, may possess anticancer properties. The mechanisms may involve the inhibition of DNA replication in cancer cells, although further research is needed to elucidate these pathways .

Treatment of Tuberculosis

Given the increasing resistance to conventional tuberculosis treatments, compounds like this compound are being investigated for their efficacy against Mycobacterium tuberculosis. Their unique mechanisms may provide alternatives for resistant strains .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

Pathways Involved: Inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid can be compared with other similar compounds such as:

4-Ethoxyquinoline-2-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity.

8-Fluoroquinoline-2-carboxylic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.

Quinolone antibiotics (e.g., ciprofloxacin): Contains additional functional groups that enhance their antimicrobial activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a synthetic derivative of quinoline, characterized by an ethoxy group at the fourth position and a fluorine atom at the eighth position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and potential anticancer agent.

- Molecular Formula : C11H10FNO3

- Molecular Weight : Approximately 221.20 g/mol

- Structure : The presence of the ethoxy group enhances the solubility of the compound, which is crucial for its bioactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The fluorine atom contributes to increased lipophilicity, potentially enhancing membrane permeability and bioavailability.

Key Mechanisms:

- Antimicrobial Activity : The compound exhibits significant inhibitory effects against a range of bacterial pathogens, including Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that this compound may interfere with DNA replication processes, making it a candidate for further investigation in cancer therapy.

Antimicrobial Effects

Research indicates that this compound possesses notable antimicrobial properties. It has been shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

These results highlight its potential as an alternative treatment for bacterial infections, particularly in cases where resistance to conventional antibiotics is prevalent .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and T-24 (bladder cancer). The compound's IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 168.78 |

| T-24 | 257.87 |

This suggests that the compound may effectively halt cell proliferation and promote programmed cell death in cancerous cells .

Case Studies

-

Study on Antibacterial Activity :

A recent study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against clinical isolates of MRSA and E. coli. The results indicated that this compound not only inhibited growth but also demonstrated significant biofilm disruption capabilities . -

Cancer Cell Line Analysis :

In another investigation focused on breast cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometric analysis revealed enhanced apoptosis rates compared to controls, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for introducing the ethoxy and fluoro substituents during synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid?

- Methodological Answer :

- Temperature Control : Maintain temperatures between 85–90°C during nucleophilic substitution reactions to ensure efficient introduction of the ethoxy group without side reactions (e.g., alkylation of other reactive sites) .

- Reagent Selection : Use pyridine·HF complexes for fluorination steps, as demonstrated in analogous fluoroquinoline syntheses, to enhance regioselectivity and minimize byproducts .

- Solvent Systems : Ethanol or dichloromethane (DCM) with triethylamine (Et₃N) as a base can improve yield during cyclocondensation or azo-coupling steps .

- Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Ethoxylation | EtOH, 85°C, 1–2 h | 70–80% | |

| Fluorination | Pyridine·HF, RT to 85°C | 65–75% | |

| Cyclocondensation | DCM/Et₃N, 30 min, RT | 80–85% |

Q. What purification techniques are recommended for isolating this compound from synthetic mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol-water (1:1 v/v) for high-purity crystals, leveraging the compound’s moderate solubility in polar solvents .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate regioisomers or unreacted intermediates .

- Acid-Base Extraction : Utilize the carboxylic acid moiety by adjusting pH (e.g., acidify to pH 2–3 for precipitation) .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR or MS) arising from tautomerism or rotational isomers in this compound be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and NOESY to distinguish tautomeric forms (e.g., keto-enol equilibria) and confirm substituent positions .

- Variable Temperature NMR : Conduct experiments at −40°C to slow dynamic processes, clarifying splitting patterns in ¹H/¹³C spectra .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₃H₁₁FNO₃) to rule out degradation products .

Q. What strategies address discrepancies in reported biological activity data (e.g., antimicrobial IC₅₀) for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies using CLSI/M07-A11 guidelines for antimicrobial testing to ensure consistency in MIC/IC₅₀ values .

- Impurity Profiling : Conduct HPLC-MS to quantify trace impurities (e.g., unsubstituted quinoline byproducts) that may skew activity results .

- Structural Analog Comparison : Benchmark against well-characterized analogs (e.g., ciprofloxacin derivatives) to validate potency trends .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict interactions with bacterial DNA gyrase (PDB: 1KZN), focusing on ethoxy-fluoro spatial orientation .

- QSAR Analysis : Derive regression models correlating substituent electronegativity (Hammett σ constants) with antibacterial activity .

- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in aqueous vs. lipid bilayer environments .

Q. Safety and Handling Considerations

- Advanced Handling :

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HF byproducts) .

- PPE : Wear nitrile gloves and self-contained breathing apparatus (SCBA) during scale-up reactions involving toxic fumes .

Properties

IUPAC Name |

4-ethoxy-8-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-10-6-9(12(15)16)14-11-7(10)4-3-5-8(11)13/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXDXJVAQDQYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.